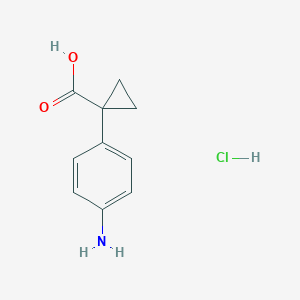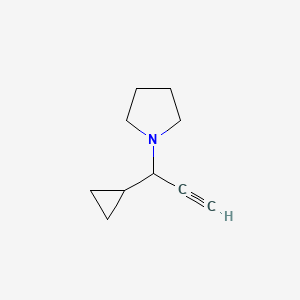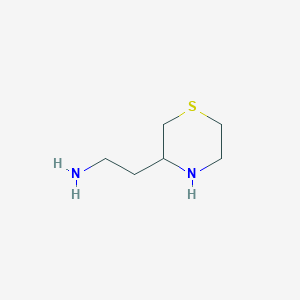
1-(4-Aminophenyl)cyclopropane-1-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Aminophenyl)cyclopropane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H12ClNO2. It is a derivative of cyclopropane carboxylic acid, featuring an aminophenyl group attached to the cyclopropane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminophenyl)cyclopropane-1-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Aminophenyl)cyclopropane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
1-(4-Aminophenyl)cyclopropane-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Aminophenyl)cyclopropane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as a precursor in the biosynthesis of certain compounds or as an inhibitor of specific enzymes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: A related compound that serves as a precursor to the plant hormone ethylene.
Coronamic acid: Another cyclopropane-containing amino acid with biological activity.
Norcoronamic acid: Similar to coronamic acid but with different stereochemistry.
Uniqueness
1-(4-Aminophenyl)cyclopropane-1-carboxylic acid hydrochloride is unique due to its specific structure, which combines the cyclopropane ring with an aminophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H12ClNO2 |
|---|---|
Poids moléculaire |
213.66 g/mol |
Nom IUPAC |
1-(4-aminophenyl)cyclopropane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H11NO2.ClH/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13;/h1-4H,5-6,11H2,(H,12,13);1H |
Clé InChI |
KWQVKGVBCAFCTA-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=CC=C(C=C2)N)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![tert-butyl N-[4-(4-bromo-1H-pyrazol-1-yl)butyl]carbamate](/img/structure/B15304830.png)

![benzylN-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate,Mixtureofdiastereomers](/img/structure/B15304843.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[2-(dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride](/img/structure/B15304849.png)



